4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil
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Overview
Description
Preparation Methods
The synthesis of 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil involves several steps, starting from the appropriate precursors. The synthetic routes typically include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Esterification to form the methyl ester derivative.
Step 4: Final purification and crystallization to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.
Scientific Research Applications
4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil has a wide range of applications in scientific research:
Chemistry: It is used as a reference material and in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil can be compared with other similar compounds, such as:
Tebipenemoic Acid: A related compound with similar core structure but different functional groups.
Methyl Ester Derivatives: Other methyl ester derivatives with varying biological activities.
Pivoxil Esters: Compounds with the pivoxil ester group, used in various pharmaceutical applications.
Properties
Molecular Formula |
C23H35N3O7S2 |
---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-2-[(2S,3R)-3-hydroxy-1-methoxy-1-oxobutan-2-yl]-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C23H35N3O7S2/c1-12-16(15(13(2)27)19(28)31-6)25-17(20(29)32-11-33-21(30)23(3,4)5)18(12)35-14-9-26(10-14)22-24-7-8-34-22/h12-16,25,27H,7-11H2,1-6H3/t12-,13-,15-,16-/m1/s1 |
InChI Key |
RCIMVZWCHLOZJH-RRCSTGOVSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)[C@@H]([C@@H](C)O)C(=O)OC |
Canonical SMILES |
CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)OC |
Origin of Product |
United States |
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